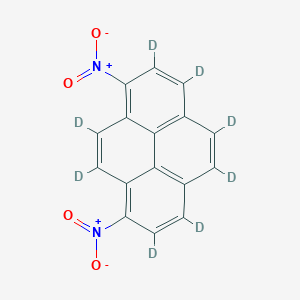
4,5-Dimethylpyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylpyrimidine 1-oxide is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4th and 5th positions and an oxide group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylpyrimidine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 4,5-dimethylpyrimidine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent being added to a solution of 4,5-dimethylpyrimidine in an appropriate solvent, such as acetic acid or methanol. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the oxidation is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic oxidation of 4,5-dimethylpyrimidine using a metal catalyst, such as palladium or platinum, in the presence of an oxidizing gas like oxygen. This method allows for continuous production and higher yields, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.
Substitution: The methyl groups at the 4th and 5th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, oxygen with metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 4,5-Dimethylpyrimidine or 4,5-dimethylpyrimidine-1-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethylpyrimidine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyrimidine 1-oxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: Similar structure but with methyl groups at the 4th and 6th positions.
2,4-Dimethylpyrimidine: Methyl groups at the 2nd and 4th positions.
4,5-Dimethylpyrimidine: Lacks the oxide group at the 1st position.
Uniqueness
4,5-Dimethylpyrimidine 1-oxide is unique due to the presence of the oxide group at the 1st position, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s electronic structure, making it more reactive in certain types of chemical reactions compared to its non-oxidized counterparts.
Properties
CAS No. |
114969-53-8 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5-dimethyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O/c1-5-3-8(9)4-7-6(5)2/h3-4H,1-2H3 |
InChI Key |
MFDNIKGJRLRWSL-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CN=C1C)[O-] |
Canonical SMILES |
CC1=C[N+](=CN=C1C)[O-] |
Synonyms |
Pyrimidine, 4,5-dimethyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
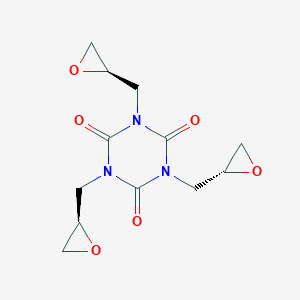
![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

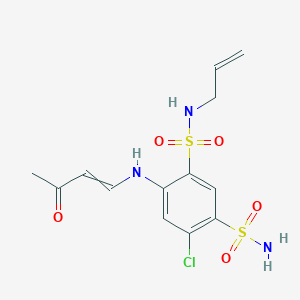
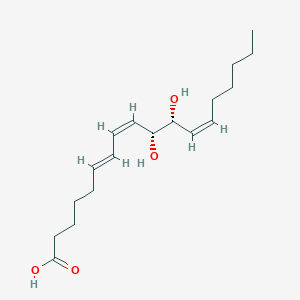
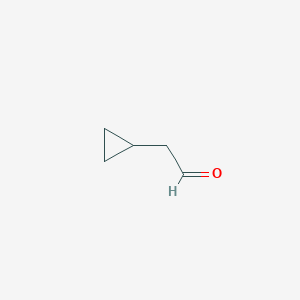
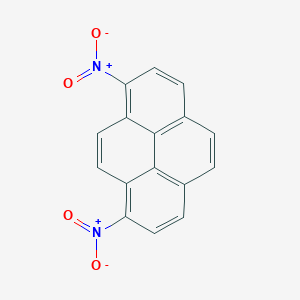
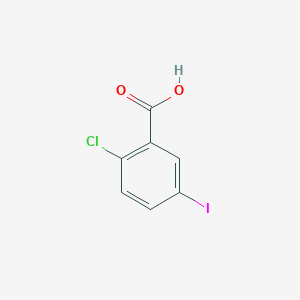
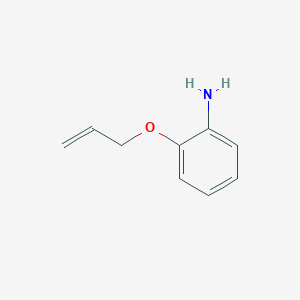
![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)
